Prunetrin
Overview
Description
Prunetrin is an O-methylated isoflavone found in Prunus yedoensis, known for its anti-inflammatory activities . It inhibits LPS-induced nitric oxide and prostaglandin E2 production through the suppression of iNOS and COX-2 at the transcriptional level .
Synthesis Analysis
Prunetrin has shown promising results in anti-cancer studies . It can decrease cell viability in a dose-dependent manner, arrest the cell cycle in the G2/M phase, and decrease the expression of cyclin proteins such as Cyclin B1, CDK1/CDC2, and CDC25c .Molecular Structure Analysis
Prunetrin has been found to bind efficiently with receptor interacting protein kinase 3 (RIPK3) with its interacting amino acids MET97, THR94, LEU92, VAL35, and ASP160 .Scientific Research Applications
1. Application in Hepatocellular Carcinoma (HCC) Treatment
- Summary of Application : Prunetrin (PUR) is a glycosyloxyisoflavone derived from Prunus sp. It has been studied for its anti-cancer ability in liver cancer Hep3B cells .
- Methods of Application : The study involved the application of Prunetrin to Hep3B liver cancer cells. The cytotoxicity of Prunetrin was evaluated, and its effects on cell viability and colony formation were observed .
- Results : Prunetrin was found to decrease cell viability and arrest the cell cycle in the G2/M phase in a dose-dependent manner. It also decreased the expression of cyclin proteins such as Cyclin B1, CDK1/CDC2, and CDC25c .
2. Application in Gastric Cancer Treatment
- Summary of Application : Prunetin (PRU), an O-methylated flavonoid that belongs to the group of isoflavone, has been investigated for its anti-proliferative and cell death effect in AGS gastric cancer cell line .
- Methods of Application : The study involved the in vitro application of Prunetin to AGS gastric cancer cells. The cytotoxic potential of Prunetin was evaluated .
- Results : Prunetin was found to have significant anti-proliferative properties. The mechanism of cell death was found to be due to necroptosis, which was confirmed by co-treatment with inhibitor necrostatin (Nec-1). The mechanism of action of necroptosis was elucidated via receptor interacting protein kinase 3 (RIPK3) protein expression and it has been attributed by ROS generation through JNK activation .
1. Application in Hepatocellular Carcinoma (HCC) Treatment
- Summary of Application : Prunetrin (PUR) is a glycosyloxyisoflavone derived from Prunus sp. It has been studied for its anti-cancer ability in liver cancer Hep3B cells .
- Methods of Application : The study involved the application of Prunetrin to Hep3B liver cancer cells. The cytotoxicity of Prunetrin was evaluated, and its effects on cell viability and colony formation were observed .
- Results : Prunetrin was found to decrease cell viability and arrest the cell cycle in the G2/M phase in a dose-dependent manner. It also decreased the expression of cyclin proteins such as Cyclin B1, CDK1/CDC2, and CDC25c .
2. Application in Gastric Cancer Treatment
- Summary of Application : Prunetin (PRU), an O-methylated flavonoid that belongs to the group of isoflavone, has been investigated for its anti-proliferative and cell death effect in AGS gastric cancer cell line .
- Methods of Application : The study involved the in vitro application of Prunetin to AGS gastric cancer cells. The cytotoxic potential of Prunetin was evaluated .
- Results : Prunetin was found to have significant anti-proliferative properties. The mechanism of cell death was found to be due to necroptosis, which was confirmed by co-treatment with inhibitor necrostatin (Nec-1). The mechanism of action of necroptosis was elucidated via receptor interacting protein kinase 3 (RIPK3) protein expression and it has been attributed by ROS generation through JNK activation .
1. Application in Hepatocellular Carcinoma (HCC) Treatment
- Summary of Application : Prunetrin (PUR) is a glycosyloxyisoflavone derived from Prunus sp. It has been studied for its anti-cancer ability in liver cancer Hep3B cells .
- Methods of Application : The study involved the application of Prunetrin to Hep3B liver cancer cells. The cytotoxicity of Prunetrin was evaluated, and its effects on cell viability and colony formation were observed .
- Results : Prunetrin was found to decrease cell viability and arrest the cell cycle in the G2/M phase in a dose-dependent manner. It also decreased the expression of cyclin proteins such as Cyclin B1, CDK1/CDC2, and CDC25c .
2. Application in Gastric Cancer Treatment
- Summary of Application : Prunetin (PRU), an O-methylated flavonoid that belongs to the group of isoflavone, has been investigated for its anti-proliferative and cell death effect in AGS gastric cancer cell line .
- Methods of Application : The study involved the in vitro application of Prunetin to AGS gastric cancer cells. The cytotoxic potential of Prunetin was evaluated .
- Results : Prunetin was found to have significant anti-proliferative properties. The mechanism of cell death was found to be due to necroptosis, which was confirmed by co-treatment with inhibitor necrostatin (Nec-1). The mechanism of action of necroptosis was elucidated via receptor interacting protein kinase 3 (RIPK3) protein expression and it has been attributed by ROS generation through JNK activation .
properties
IUPAC Name |
5-hydroxy-7-methoxy-3-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O10/c1-29-12-6-14(24)17-15(7-12)30-9-13(18(17)25)10-2-4-11(5-3-10)31-22-21(28)20(27)19(26)16(8-23)32-22/h2-7,9,16,19-24,26-28H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFUWGCQDMVDLIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC=C(C2=O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Prunitrin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034149 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Prunetrin | |
CAS RN |
154-36-9 | |
Record name | Prunitrin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034149 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
181 °C | |
Record name | Prunitrin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034149 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.